molecular formula C7H12O3 B8314693 Ethyl 4-hydroxypent-2-enoate CAS No. 10150-92-2

Ethyl 4-hydroxypent-2-enoate

Cat. No.: B8314693
CAS No.: 10150-92-2
M. Wt: 144.17 g/mol
InChI Key: BYUMVCVGSDWCIG-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxypent-2-enoate is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

10150-92-2

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

ethyl 4-hydroxypent-2-enoate

InChI

InChI=1S/C7H12O3/c1-3-10-7(9)5-4-6(2)8/h4-6,8H,3H2,1-2H3

InChI Key

BYUMVCVGSDWCIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC(C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,2,6,6-Tetramethylpiperidine (74.16 g, 0.525 mot) is dissolved in THF (600 ml) and cooled to −45° C. nBuLi is added (0.022 mol g−1 in hexane, 228.3 g, 0.500 mol) and is allowed to warm to −10° C. The reaction mixture is cooled to −70° C. Then ethyl propiolate (49.05 g, 0.500 mol) is added dropwise over 25 min at ≦−66° C. After additional stirring for 70 min at −72° C., acetaldehyde (23.35 g, 0.530 mol) in cold THF (30 ml) is added dropwise in 30 min at ≦−67° C. After stirring at −72° C. for 1 hour the reaction mixture is quenched with 2 M HCl (700 ml) and extracted with tBuOMe (650 and 400 ml). The organic phases are washed with saturated NaHCO3 (200 ml) and brine (3×125 ml) successively. The combined organic phases are dried with Na2SO4 and evaporated under reduced pressure at 40° C. Filtration over SO2 (150 g) with tBuOMe:heptane fraction (0.5 l) and tBuOMe (0.2 l) yields crude 20 (rac-Ethyl 4-hydroxypent-2-enoate) (6744 g, 90%, HPLC: ˜90 area %) as a brown oil. The crude product is used in the next step without further purification. 1H-NMR- and GC-analysis corresponded to an analogous synthesis of 20 (rac-Ethyl 4-hydroxypent-2-inoate) with LDA as base.
Quantity
74.16 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
49.05 g
Type
reactant
Reaction Step Three
Quantity
23.35 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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